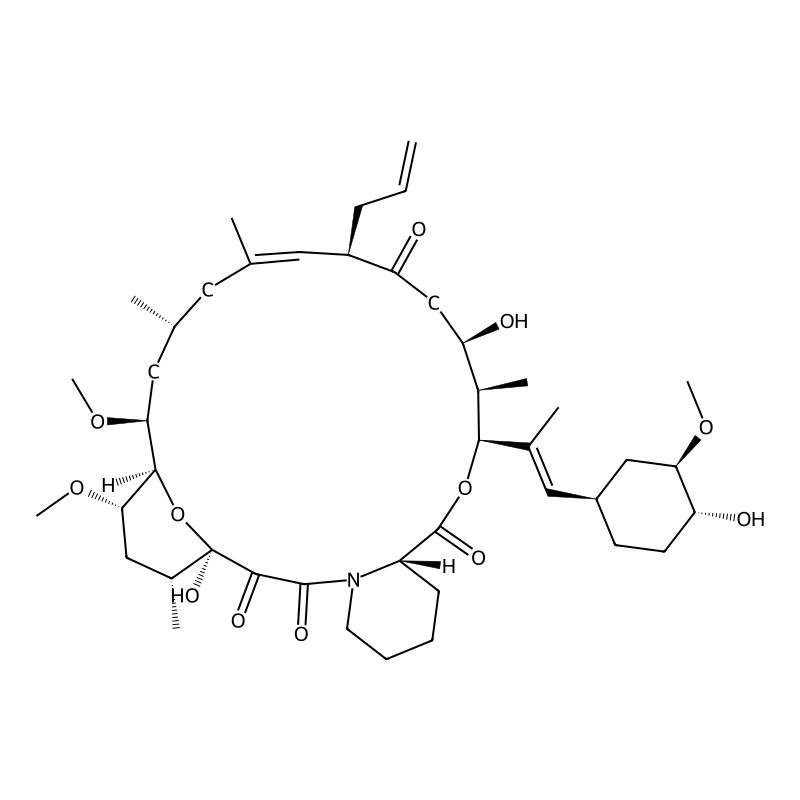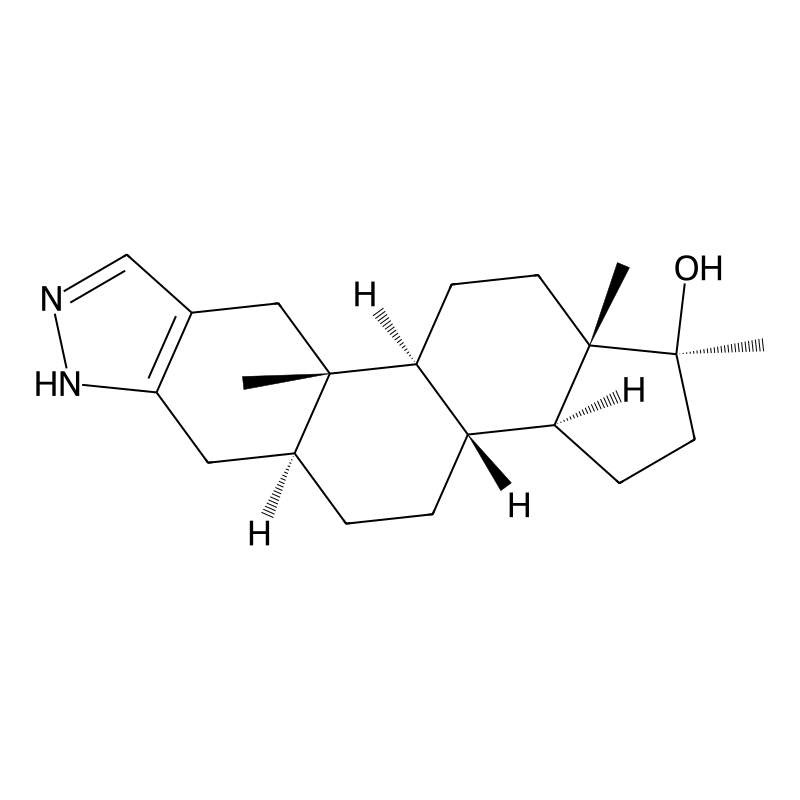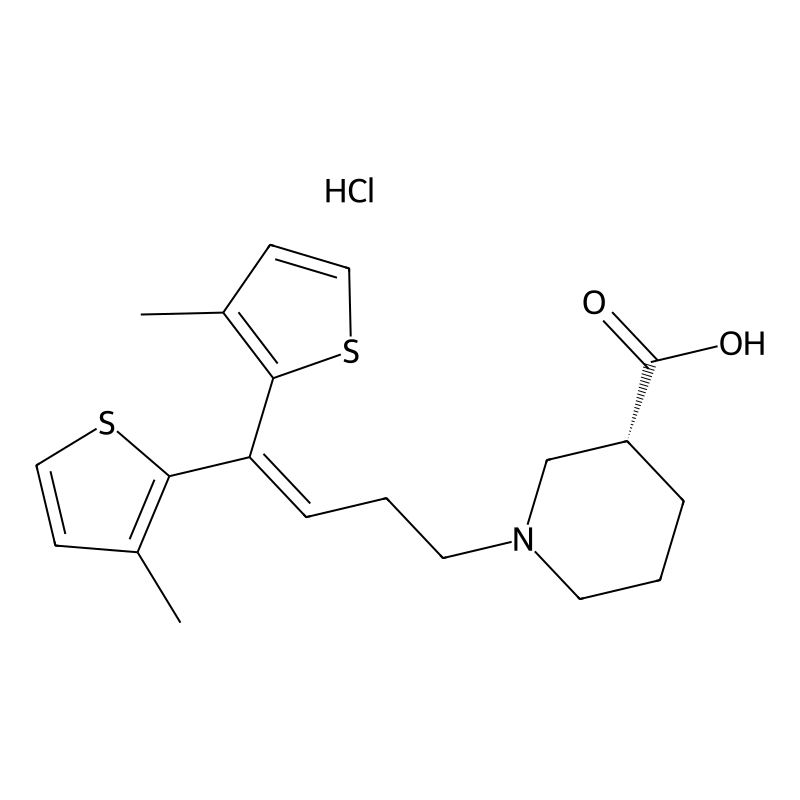Certified Reference Materials
CAS No.:104987-11-3
Molecular Formula:C44H69NO12
Molecular Weight:804.0 g/mol
Availability:
In Stock
CAS No.:5817-39-0
Molecular Formula:C15H12I3NO4
Molecular Weight:650.97 g/mol
Availability:
In Stock
CAS No.:10418-03-8
Molecular Formula:C21H32N2O
Molecular Weight:328.5 g/mol
Availability:
In Stock
CAS No.:145821-59-6
Molecular Formula:C20H26ClNO2S2
Molecular Weight:412.0 g/mol
Availability:
In Stock
CAS No.:81586-39-2
Molecular Formula:C21H30O2
Molecular Weight:317.5 g/mol
Availability:
In Stock
CAS No.:104874-50-2
Molecular Formula:C21H28O4
Molecular Weight:344.451
Availability:
In Stock





